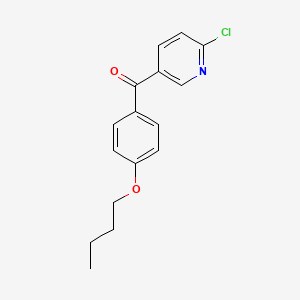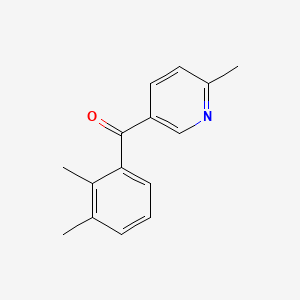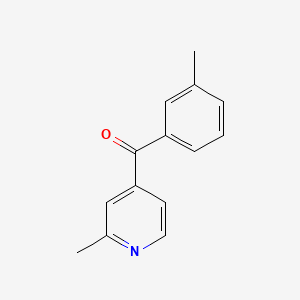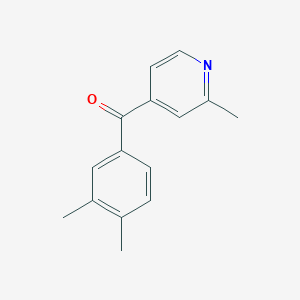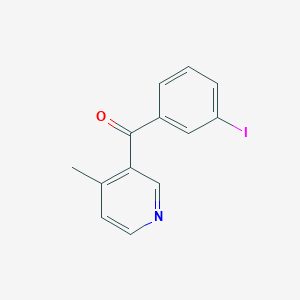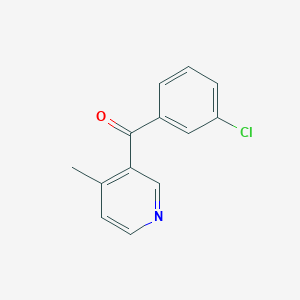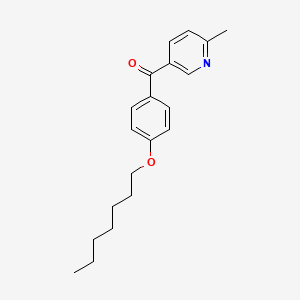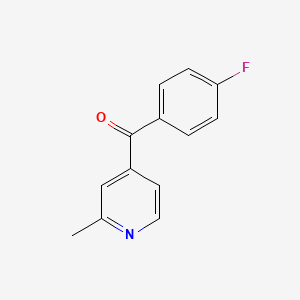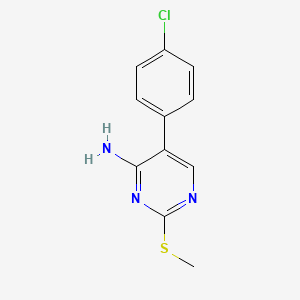
5-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4-amine
Vue d'ensemble
Description
5-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4-amine (abbreviated as 5-CPMA) is an organic compound belonging to the class of pyrimidines. It is an important synthetic intermediate for the preparation of various pharmaceuticals, such as anti-cancer, anti-inflammatory and anti-microbial drugs. The compound has also been studied for its potential applications in the field of biomedicine.
Applications De Recherche Scientifique
Synthesis Methodologies
- Derivatives Synthesis : A study by Liu, He, Ren, and Ding (2006) involved synthesizing derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, highlighting the versatility of pyrimidin-4-amine compounds in creating various derivatives (Liu, He, Ren, & Ding, 2006).
- Chlorination Techniques : Harnden and Hurst (1990) described synthesizing pyrimidin-4-ols with 5-nitrogen functionality, providing insight into chlorination methods relevant to similar compounds (Harnden & Hurst, 1990).
- Methyl Esters Synthesis : Tumkevičius, Urbonas, and Vainilavicius (2013) explored the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the compound's role in creating biologically relevant structures (Tumkevičius, Urbonas, & Vainilavicius, 2013).
Structural Analysis
- Crystal Structure Analysis : Repich, Orysyk, Savytskyi, and Pekhnyo (2017) synthesized a structurally related compound and analyzed its crystal structure, providing valuable information about molecular interactions and configurations (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
- X-ray Diffraction : Liu, He, and Ding (2007) also used X-ray diffraction for structural confirmation in their synthesis of 2-substituted thieno derivatives, emphasizing the importance of structural analysis in this field (Liu, He, & Ding, 2007).
Biological Activities
- Anticancer Activity : Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, and Juan (2015) synthesized a compound with moderate anticancer activity, showcasing the potential biomedical applications of similar pyrimidin-4-amine derivatives (Jiu-fu et al., 2015).
- Antihypertensive Activity : Bennett, Blankley, Fleming, Smith, and Tessman (1981) found that certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the target compound, exhibit antihypertensive activity (Bennett et al., 1981).
- Antimicrobial Properties : El‐Wahab, Saleh, Zayed, El-Sayed, and Assaker (2015) incorporated similar pyrimidine derivatives into coatings, revealing their antimicrobial effectiveness (El‐Wahab et al., 2015).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-11-14-6-9(10(13)15-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSRJDBGVBOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




